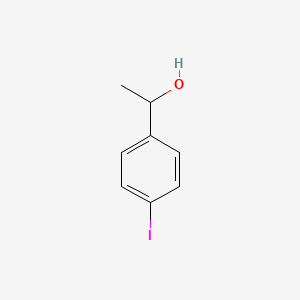

1-(4-Iodophenyl)ethanol

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-iodophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUDBZIJCVKUHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346787 | |

| Record name | 1-(4-Iodophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53207-29-7 | |

| Record name | 1-(4-Iodophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Iodophenyl Ethanol

Stereoselective Reduction Strategies of 1-(4-Iodophenyl)ethanone

The most direct route to 1-(4-iodophenyl)ethanol is through the reduction of the prochiral ketone, 1-(4-iodophenyl)ethanone. The key challenge lies in controlling the stereochemical outcome of the reduction to selectively produce either the (R)- or (S)-enantiomer. Various advanced strategies have been developed to address this, ranging from catalytic chemical methods to biocatalytic approaches.

Asymmetric Transfer Hydrogenation Protocols

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool for the enantioselective reduction of prochiral ketones. nih.gov This method typically involves a metal catalyst, a chiral ligand, and a hydrogen donor, such as isopropanol (B130326) or formic acid. Ruthenium-based catalysts are widely used in these transformations. nih.gov For the reduction of acetophenone (B1666503) derivatives, including 1-(4-iodophenyl)ethanone, catalysts derived from ruthenium and chiral diamine ligands have shown high efficiency and enantioselectivity. nih.gov The steric and electronic properties of the substrate can influence the reaction, but the methodology is generally robust for a range of substituted acetophenones. nih.gov

A notable protocol involves the use of an iridium catalyst with a chiral diaminodiphosphine ligand, which has demonstrated the capability to produce optically active alcohols with up to 99% enantiomeric excess (ee) in high yields, even at low catalyst loadings. researchgate.net While specific data for 1-(4-iodophenyl)ethanone was not detailed, the general success with aromatic ketones suggests its applicability. researchgate.net

| Catalyst System | Hydrogen Donor | Substrate Scope | Enantiomeric Excess (ee) |

| Ruthenium-based catalysts with chiral ligands | Isopropanol/Formic Acid | Acetophenone and its derivatives | High |

| Iridium hydride complex with chiral diaminodiphosphine ligand | Isopropanol | Aromatic ketones | Up to 99% |

This table summarizes common asymmetric transfer hydrogenation systems applicable to the reduction of prochiral ketones like 1-(4-iodophenyl)ethanone.

Biocatalytic Reduction utilizing Whole-Cell Systems

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov The use of whole-cell systems, such as bacteria and fungi, leverages their natural enzymatic machinery to perform stereoselective reductions. nih.gov These systems are advantageous due to the potential for cofactor regeneration in situ, which is a critical aspect of large-scale applications of carbonyl reductases (CREDs). almacgroup.com

Various microorganisms have been screened for their ability to reduce acetophenone and its derivatives. For instance, Candida tropicalis has been used for the enantioselective bioreduction of acetophenone analogues to the corresponding (S)-aryl ethanols with high yields and excellent enantioselectivity. researchgate.net However, for 1-(4-iodophenyl)ethanone, steric hindrance from the iodo-substituent was noted to decrease the conversion rate significantly. researchgate.net In one study, the conversion of 1-(4-iodophenyl)ethanone using a new yeast isolate, Candida tropicalis PBR-2, was only 39% after 24 hours. researchgate.net

The use of overexpressed alcohol dehydrogenases (ADHs) in hosts like E. coli provides a more controlled biocatalytic system. mdpi.com These enzymes, such as ADH-A, can catalyze the reduction of a variety of ketones with high enantioselectivity. uniovi.es The choice of the biocatalyst and reaction conditions, including the use of co-solvents to improve substrate solubility, is crucial for optimizing the reduction of challenging substrates like 1-(4-iodophenyl)ethanone. almacgroup.com

| Biocatalyst | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee) (%) |

| Candida tropicalis PBR-2 | 1-(4-Iodophenyl)ethanone | (S) | 39 | >99 |

| Bauhinia variegata L. seeds | Acetophenone | (S) | 98 | 99 |

This table presents examples of whole-cell systems used for the biocatalytic reduction of ketones, highlighting the potential and challenges for substrates like 1-(4-iodophenyl)ethanone.

Chiral Reducing Agents in Enantioselective Synthesis

The use of stoichiometric chiral reducing agents is a classic approach to enantioselective synthesis. One notable class of reagents is diisopinocampheylhaloboranes (Ipc₂BX), which have proven effective for the asymmetric reduction of phenylketones to their corresponding alcohols with high enantiomeric purity. google.com Although direct application on 1-(4-iodophenyl)ethanone is not explicitly detailed, the successful reduction of similar aryl ketones suggests its potential. google.com

Another approach involves the use of chiral oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction. This method has become a cornerstone of asymmetric synthesis for producing chiral medicinals and complex molecules. researchgate.net The catalyst, used in substoichiometric amounts, activates a borane (B79455) reducing agent to deliver hydride in a highly enantioselective manner. researchgate.net The predictable stereochemical outcome and broad substrate scope make it a valuable tool for the synthesis of chiral alcohols.

| Reagent/Catalyst | Reducing Agent | Key Features |

| Diisopinocampheylhaloboranes (Ipc₂BX) | Borane | Stoichiometric chiral reagent, high enantiomeric purity for phenylketones. |

| Corey-Bakshi-Shibata (CBS) Catalyst | Borane (e.g., BH₃·THF) | Catalytic, predictable stereochemistry, broad substrate scope. |

This table outlines prominent chiral reducing agents and catalysts for the enantioselective synthesis of alcohols.

Electrochemical Reduction Approaches

Electrochemical methods offer a greener and often more efficient alternative to traditional chemical reductions by using electrons as the "reagent." The electrochemical reduction of organic halides has been explored, and this principle can be extended to the reduction of ketones. nih.gov While direct electrochemical reduction of 1-(4-iodophenyl)ethanone to the corresponding alcohol is not widely documented, related studies on similar compounds provide insights. For instance, the electrochemical reduction of 1-chloro-(4-isobutylphenyl)ethane has been studied, demonstrating the feasibility of cleaving carbon-halogen bonds electrochemically. nih.gov

The development of electrocatalytic systems, potentially using modified electrodes, could enable the stereoselective reduction of prochiral ketones. The challenge lies in designing an electrode surface or employing a chiral mediator that can effectively induce asymmetry in the reduction process. This area remains a promising frontier for the synthesis of chiral alcohols like this compound.

Diastereoselective Synthesis through Organometallic Additions

An alternative to the reduction of a pre-formed ketone is the construction of the alcohol through the addition of an organometallic reagent to an aldehyde. For the synthesis of this compound, this would involve the reaction of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) with 4-iodobenzaldehyde (B108471).

While this approach does not inherently provide enantioselectivity, it can be rendered diastereoselective if the aldehyde or the organometallic reagent contains a chiral auxiliary. This strategy is more commonly employed in the synthesis of more complex alcohols where a new stereocenter is formed in a molecule that already possesses one or more chiral centers. The existing chirality directs the approach of the nucleophile, leading to the preferential formation of one diastereomer.

Multi-Component Reactions Incorporating the 4-Iodophenyl Moiety

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, represent a highly efficient strategy in organic synthesis. While a specific MCR that directly yields this compound is not prominent in the literature, the 4-iodophenyl group can be incorporated into MCRs to build more complex structures.

For example, 4-iodobenzaldehyde can be a component in reactions like the Ugi or Passerini reactions. These reactions typically involve an aldehyde, an amine, a carboxylic acid, and an isocyanide (Ugi) or an isocyanide and a carboxylic acid (Passerini). The resulting products are complex adducts that can be further modified. The iodo-substituent in these products offers a handle for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of further molecular diversity. This highlights the utility of the 4-iodophenyl moiety as a versatile building block in advanced synthetic strategies.

Chemical Reactivity and Mechanistic Investigations of 1 4 Iodophenyl Ethanol

Reactivity of the Hydroxyl Functional Group

The secondary alcohol group in 1-(4-Iodophenyl)ethanol is a versatile site for chemical modification. Its benzylic position enhances its reactivity in several common transformations.

Esterification Reactions for Derivatization

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding esters. This reaction, typically catalyzed by a strong acid like sulfuric acid, is a classic condensation reaction. rsc.org The process is fundamental in organic synthesis for creating ester linkages and for derivatization, which involves chemically modifying a compound to produce a new compound with properties suitable for a specific application, such as analysis. organic-chemistry.org

For instance, derivatization through esterification is a common strategy in mass spectrometry to enhance the detection and characterization of molecules. nih.gov While direct studies on this compound are specific, the esterification of the related 4-iodobenzyl alcohol to form 4-iodobenzyl esters has been used to create photolabile tags for tandem mass spectrometry analysis of fatty acids. nih.gov This highlights the utility of the iodophenyl-containing alcohol core in such derivatization strategies. The reaction generally proceeds by protonation of the alcohol's hydroxyl group by the acid catalyst, followed by nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid.

A general representation of the esterification of this compound is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Carboxylic Acid (R-COOH) | Acid (e.g., H₂SO₄) | 1-(4-Iodophenyl)ethyl ester |

| This compound | Acid Chloride (R-COCl) | Base (e.g., Pyridine) | 1-(4-Iodophenyl)ethyl ester |

| This compound | Acid Anhydride ((RCO)₂O) | Acid or Base | 1-(4-Iodophenyl)ethyl ester |

Table 1: General Esterification Reactions of this compound.

The use of coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) provides a mild and efficient method for esterification, known as the Steglich esterification, which is suitable for sensitive substrates. mdpi.comresearchgate.net

Etherification and Alkylation Processes

The hydroxyl group of this compound can also be converted into an ether through etherification or alkylation processes. These reactions typically involve the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then reacts with an alkylating agent (e.g., an alkyl halide). The Williamson ether synthesis is a classic example of this transformation. organic-chemistry.org

For benzylic alcohols like this compound, chemoselective etherification is possible. For example, methods have been developed for the efficient conversion of benzylic alcohols into their methyl or ethyl ethers using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the corresponding alcohol solvent. organic-chemistry.org Gold-catalyzed protocols have also been established for the direct formation of unsymmetrical ethers from alcohols via an SN1-type mechanism. organic-chemistry.org

Alkylation can also be achieved under various conditions. In one study, a simple base, potassium hydroxide (B78521) (KOH), was shown to catalyze the cross-coupling of primary and secondary alcohols, where the primary alcohol acts as the alkylating agent for the secondary alcohol. ias.ac.in This suggests that this compound could be alkylated by a primary alcohol under these conditions. The reaction is proposed to involve radical intermediates. ias.ac.in

| Reaction Type | Reagents | Product Type |

| Williamson Ether Synthesis | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Alkyl Ether |

| Chemoselective Etherification | TCT, Methanol or Ethanol (B145695) | Methyl or Ethyl Ether |

| Gold-Catalyzed Etherification | Gold Catalyst, Second Alcohol (R-OH) | Unsymmetrical Ether |

| Base-Catalyzed Alkylation | KOH, Primary Alcohol (R-CH₂OH) | β-Alkylated Secondary Alcohol |

Table 2: Etherification and Alkylation Processes for this compound.

Oxidation Pathways and Mechanisms

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 1-(4-iodophenyl)ethanone, is a common and important transformation. A variety of oxidizing agents and catalytic systems can achieve this conversion with high selectivity.

One mild and efficient method involves the use of N-heterocycle-stabilized iodanes (NHIs) as oxidizing reagents. beilstein-journals.org These reagents, activated by chloride additives, can oxidize benzylic alcohols to their corresponding ketones in high yields without over-oxidation. beilstein-journals.org The proposed mechanism involves an initial ligand exchange to form a hydroxy(chloro)iodane intermediate. beilstein-journals.org

Another effective method is the one-pot oxidation-bromination of secondary alcohols using Oxone (2KHSO₅·KHSO₄·K₂SO₄) in the presence of ammonium (B1175870) bromide (NH₄Br). While demonstrated for other substrates, this approach is theoretically applicable to this compound for the synthesis of α-bromo ketones. For simple oxidation to the ketone, various other systems are effective. Activated manganese(IV) oxide (MnO₂) is known to selectively oxidize benzylic alcohols via a radical intermediate mechanism. jove.com The reaction occurs on the surface of the insoluble MnO₂. jove.com

Photochemical methods offer a green alternative, using air as the oxidant. rsc.org With a photocatalyst like thioxanthenone and a light source, benzylic alcohols can be converted to ketones in good yields. rsc.org

| Oxidizing System | Product | Key Features |

| N-Heterocyclic Stabilized Iodane (NHI) / HCl | 1-(4-Iodophenyl)ethanone | Mild conditions, high yield, no over-oxidation. beilstein-journals.org |

| Oxone® / NH₄Br | 2-Bromo-1-(4-iodophenyl)ethanone | One-pot oxidation and bromination. |

| Activated MnO₂ | 1-(4-Iodophenyl)ethanone | Selective for benzylic alcohols, heterogeneous reaction. jove.com |

| Thioxanthenone / Light / Air | 1-(4-Iodophenyl)ethanone | Green chemistry, uses air as the oxidant. rsc.org |

Table 3: Selected Oxidation Pathways for this compound.

Cross-Coupling Reactivity of the Aryl Iodide Moiety

The iodine atom attached to the phenyl ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Bond Formation

The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) in the oxidative addition step of palladium-catalyzed cross-coupling reactions, allowing these reactions to proceed under mild conditions. fishersci.es This reactivity is a cornerstone of modern organic synthesis.

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions, involving the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.org The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. fishersci.es

The general mechanism involves three main steps: oxidative addition of the aryl iodide to a Pd(0) catalyst, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst. libretexts.org

In the context of this compound, the aryl iodide can be selectively coupled while leaving the hydroxyl group intact, provided the reaction conditions are carefully chosen. Studies have shown successful Suzuki-Miyaura couplings on substrates containing benzylic alcohol or related functional groups. For example, a domino oxidation-Suzuki-Miyaura cross-coupling of benzyl (B1604629) alcohols with phenylboronic acid has been reported, demonstrating the compatibility of the reaction with the alcohol functionality. rsc.org Another study detailed the synthesis of rac-1-(4'-methoxybiphenyl-4-yl)ethanol via a Suzuki coupling, starting from a derivative of 1-(4-iodophenyl)ethanone, which is then reduced to the alcohol. mobt3ath.com This showcases the robustness of the Suzuki coupling in building complex molecules that contain the 1-phenylethanol (B42297) scaffold.

| Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Product |

| This compound | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 1-(Biphenyl-4-yl)ethanol |

| This compound | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 1-(4'-Methoxybiphenyl-4-yl)ethanol |

| This compound | (Hetero)arylboronic Acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | 1-(4-(Hetero)arylphenyl)ethanol |

Table 4: Representative Conditions for Suzuki-Miyaura Coupling of this compound. (Note: These are representative conditions based on general procedures for aryl iodides and may require optimization for this specific substrate). nih.gov

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.gov Modern dialkylbiaryl phosphine (B1218219) ligands, such as SPhos, have proven highly effective for coupling a wide range of substrates, including those with sensitive functional groups. nih.gov

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Sonogashira, Heck, and Negishi reactions, this compound can participate in other important cross-coupling reactions, such as the Suzuki-Miyaura coupling. The Suzuki reaction, which couples an organoboron compound with an organohalide, is a widely used method for the synthesis of biaryls and has been successfully applied to a variety of aryl iodides. mdpi.comresearchgate.net

Nucleophilic Substitution Reactions at the Aryl Iodide Center

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally difficult. nih.goveinsteinclasses.com The C-I bond in aryl iodides has partial double bond character due to resonance with the aromatic ring, making it stronger and less susceptible to cleavage by nucleophiles. einsteinclasses.com

However, these reactions can be facilitated by activating the aryl iodide. One strategy involves the conversion of the aryl iodide into a diaryliodonium salt. nih.govacs.org These hypervalent iodine compounds are much more reactive towards nucleophiles and can undergo ligand exchange and reductive elimination to form C-C and C-heteroatom bonds under transition metal-free conditions. nih.govacs.org This approach allows for the arylation of various nucleophiles, including phenols and amines. acs.org For instance, aryl(2-thienyl)iodonium salts have been used for direct nucleophilic 18F-fluorination of non-activated arenes, proceeding via an SNAr mechanism. d-nb.info

Radical-Mediated Transformations and Halogen Atom Transfer Reactions

The carbon-iodine bond in aryl iodides can undergo homolytic cleavage to generate aryl radicals, which can then participate in various transformations. This can be initiated photochemically or through the use of radical initiators. thieme-connect.deumich.edu

A key process in this area is halogen-atom transfer (XAT), where a radical species abstracts the iodine atom from the aryl iodide to generate an aryl radical. acs.org For example, α-aminoalkyl radicals can be used to convert alkyl iodides into alkyl radicals, which then undergo coupling reactions. acs.org While this specific example focuses on alkyl iodides, the principle of XAT is applicable to aryl iodides as well. The generated aryl radical can then be trapped by various coupling partners. frontiersin.org These radical-mediated approaches offer an alternative to traditional transition metal-catalyzed cross-coupling reactions. thieme-connect.de

Role of 1 4 Iodophenyl Ethanol As a Key Synthetic Building Block

Precursor in the Synthesis of Chiral Alcohols and Amines

The demand for enantiomerically pure compounds, particularly chiral alcohols and amines, is immense in the pharmaceutical industry, as the biological activity of a drug is often dependent on its stereochemistry. 1-(4-Iodophenyl)ethanol serves as an excellent starting point for accessing such molecules.

The primary method for obtaining enantiomerically enriched this compound is through the kinetic resolution of its racemic mixture. Enzymatic kinetic resolution, which utilizes lipases, is a prominent "green chemistry" approach for this purpose. jocpr.comscielo.br In this process, a lipase selectively acylates one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of a highly enriched unreacted alcohol and the corresponding ester. Lipases such as those from Pseudomonas cepacia (Lipase PS) or Candida antarctica (CALB) are often employed, using an acyl donor like vinyl acetate. nih.govpolimi.it The reaction results in one enantiomer of the alcohol (e.g., (S)-1-(4-Iodophenyl)ethanol) and the ester of the other enantiomer (e.g., (R)-1-(4-Iodophenyl)ethyl acetate), both with high enantiomeric excess (ee). nih.gov

Table 1: Representative Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Substrate | Lipase | Acyl Donor | Solvent | Product (ee) | Conversion |

|---|---|---|---|---|---|

| rac-1-Phenylethanol | CALB | Vinyl Acetate | Hexane | >99% ((S)-alcohol) | ~50% |

| rac-1-Phenylethanol | Lipase PS | Vinyl Acetate | Hexane | >99% ((R)-ester) | ~50% |

| rac-Aryl-OH | Pseudomonas cepacia | Diethyl Carbonate | 2-Me-THF | >99% | High |

Note: This table presents generalized data for the kinetic resolution of secondary alcohols like 1-phenylethanol (B42297), a process directly applicable to this compound.

Once the chiral alcohol is obtained, it can be converted into the corresponding chiral amine. This transformation is typically achieved through a multi-step sequence that involves converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an azide source (like sodium azide). The resulting azide is then reduced to the primary amine, for instance, via catalytic hydrogenation or with lithium aluminum hydride, preserving the stereochemical integrity of the chiral center.

Intermediate in the Construction of Complex Organic Architectures

The dual functionality of this compound makes it an ideal intermediate for constructing more complex molecules. The alcohol can be oxidized to a ketone, providing a site for nucleophilic additions or condensations, while the iodo-group is a perfect handle for palladium-catalyzed cross-coupling reactions.

Synthesis of Diarylketone Derivatives

Diarylketones are important structural motifs in many biologically active compounds. This compound is a convenient precursor for these structures. The synthesis begins with the oxidation of the secondary alcohol to the corresponding ketone, 4'-iodoacetophenone. This can be achieved using a variety of standard oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation.

The resulting 4'-iodoacetophenone is then subjected to a palladium-catalyzed Suzuki coupling reaction. organic-chemistry.org This reaction couples the aryl iodide with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form a new carbon-carbon bond, yielding the desired diarylketone. rsc.orgmdpi.com This method is highly versatile, allowing for the introduction of a wide range of substituted aryl groups.

Incorporation into Heterocyclic Systems (e.g., Pyrazolines, Thiazoles, Triazoles)

Heterocyclic compounds are ubiquitous in medicinal chemistry. This compound derivatives are valuable precursors for several important classes of heterocycles.

Pyrazolines: These five-membered nitrogen-containing heterocycles can be synthesized from chalcones (α,β-unsaturated ketones). ijrpc.comnih.govdergipark.org.tr First, this compound is oxidized to 4'-iodoacetophenone. This ketone then undergoes a base-catalyzed Claisen-Schmidt condensation with an aromatic aldehyde to form a 4-iodophenyl-substituted chalcone. rdd.edu.iq Subsequent reaction of this chalcone with hydrazine hydrate in a solvent like ethanol (B145695) or acetic acid leads to cyclization, affording the corresponding pyrazoline derivative. scispace.com

Thiazoles: The Hantzsch thiazole synthesis is a classic method for preparing this class of heterocycles. encyclopedia.puborganic-chemistry.org The synthesis starts with the α-bromination of 4'-iodoacetophenone to yield 2-bromo-1-(4-iodophenyl)ethanone. nih.govnih.gov This α-haloketone is then condensed with a thioamide, such as thioacetamide or thiourea, to construct the thiazole ring. researchgate.net This approach allows for the synthesis of various 2,4-disubstituted thiazoles bearing the 4-iodophenyl moiety.

Triazoles: 1,2,3-Triazoles are often synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.orgnih.govfrontiersin.org The this compound framework can be incorporated by first converting it into an azide or an alkyne. For example, the alcohol can be converted to an azide as described in section 4.1. Alternatively, the iodo-group can be coupled with a terminal alkyne via a Sonogashira coupling, which can then react with an organic azide to form the 1,4-disubstituted triazole ring. wikipedia.orgyoutube.comlibretexts.org

Formation of Polycyclic and Fused-Ring Compounds

The intramolecular Heck reaction is a powerful method for the synthesis of cyclic, polycyclic, and fused-ring systems. organicreactions.orgwikipedia.orgchim.it This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to it within the same molecule.

To utilize this compound in such a synthesis, the alcohol's hydroxyl group can be used as an anchor point to attach an alkenyl chain. For instance, the alcohol can be etherified with an allyl halide (e.g., allyl bromide) to form an allylic ether. This substrate, now containing both the aryl iodide and a tethered alkene, can undergo an intramolecular Heck reaction. The palladium catalyst first oxidatively adds to the carbon-iodine bond. The tethered alkene then inserts into the newly formed palladium-carbon bond, followed by β-hydride elimination to yield a fused-ring system, such as a dihydrobenzofuran derivative. elsevierpure.com This strategy provides a direct route to complex polycyclic architectures from a simple starting material. core.ac.ukrsc.org

Table 2: Common Cross-Coupling Reactions Utilizing Aryl Iodide Precursors

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Base | C(sp²)–C(sp²) |

| Heck Reaction | Alkene | Pd(OAc)₂ / Phosphine (B1218219) Ligand / Base | C(sp²)–C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Amine Base | C(sp²)–C(sp) |

Note: This table outlines key reactions applicable to 4-iodoacetophenone, the direct oxidation product of this compound.

Application in Stereodefined Synthesis Pathways

The ability to generate chiral this compound via enzymatic resolution makes it a valuable building block in stereodefined synthesis. A stereocenter established early in a synthetic route can direct the stereochemical outcome of subsequent reactions, a concept known as chiral induction.

For example, the chiral (S)- or (R)-1-(4-Iodophenyl)ethanol can be used as a chiral auxiliary. The alcohol is attached to a prochiral molecule, influencing a subsequent stereoselective reaction. After the desired stereochemistry is set, the auxiliary can be cleaved and recovered. More commonly, the chiral alcohol itself is incorporated into the final target molecule. The stereochemical information contained in the alcohol is transferred through the synthetic sequence. For instance, the conversion of enantiopure this compound to the corresponding chiral amine is a direct example of transferring a stereocenter. researchgate.net This chiral amine can then participate in further reactions where its stereochemistry influences the formation of new stereocenters, which is a critical strategy in the total synthesis of complex natural products and pharmaceuticals. nih.gov

Advanced Spectroscopic and Structural Characterization of 1 4 Iodophenyl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 1-(4-Iodophenyl)ethanol allows for the identification and characterization of all non-exchangeable protons in the molecule. The spectrum, typically recorded in a deuterated solvent like deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN), reveals key structural features through chemical shifts (δ), signal multiplicity (splitting patterns), and coupling constants (J).

The key proton signals for this compound are:

Methyl Protons (-CH₃): These three equivalent protons appear as a doublet due to coupling with the adjacent methine proton.

Methine Proton (-CH): This single proton appears as a quartet, as it is coupled to the three protons of the adjacent methyl group.

Hydroxyl Proton (-OH): This proton typically appears as a broad singlet. Its chemical shift can vary depending on concentration, solvent, and temperature. It can be confirmed by a "D₂O shake," where the addition of deuterium oxide results in the disappearance of the -OH signal due to proton-deuterium exchange. libretexts.org

Aromatic Protons (Aryl-H): The four protons on the benzene ring appear in the aromatic region of the spectrum. Due to the para-substitution pattern, they form a characteristic AA'BB' system, which often simplifies to two distinct doublets.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Methyl (-CH₃) | ~1.49 | Doublet (d) | ~6.0 |

| Hydroxyl (-OH) | ~2.06 | Broad Singlet (br s) | N/A |

| Methine (-CH) | ~4.85 | Quartet (q) | ~6.2 |

| Aromatic (Ar-H) | ~7.27 | Doublet (d) | ~8.1 |

| Aromatic (Ar-H) | ~7.49 | Doublet (d) | ~7.7 |

Note: Data is compiled from representative literature values and may vary slightly based on experimental conditions. rsc.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons. The chemical shifts are indicative of the carbon's electronic environment.

For this compound, the spectrum would show six distinct signals:

One signal in the aliphatic region for the methyl carbon .

One signal for the methine carbon bearing the hydroxyl group, shifted downfield due to the electronegative oxygen. libretexts.orgoregonstate.edu

Four signals in the aromatic region for the six carbons of the phenyl ring. The para-substitution results in four chemically distinct aromatic carbons: the carbon bearing the iodo group (ipso-carbon), the carbon bearing the ethanol (B145695) substituent (ipso-carbon), and the two pairs of ortho and meta carbons.

Table 2: Representative ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Methyl (-CH₃) | ~25.2 |

| Methine (-CHOH) | ~69.8 |

| Aromatic (C-I) | ~93.5 |

| Aromatic (CH) | ~127.7 |

| Aromatic (CH) | ~137.5 |

| Aromatic (C-CHOH) | ~145.4 |

Note: Data is compiled from representative literature values and may vary slightly based on experimental conditions.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning proton and carbon signals.

COSY: A ¹H-¹H COSY spectrum would show a cross-peak connecting the methyl doublet and the methine quartet, confirming their scalar coupling and thus their adjacency in the molecule.

HSQC/HMQC: An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton signal at ~4.85 ppm to the carbon signal at ~69.8 ppm (the methine group) and the proton signal at ~1.49 ppm to the carbon signal at ~25.2 ppm (the methyl group). It would also correlate the aromatic proton signals to their corresponding aromatic carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places.

For this compound, with a molecular formula of C₈H₉IO, the theoretical monoisotopic mass can be calculated with high precision. chemspider.com An experimental HRMS measurement (using techniques like ESI or APCI) that matches this calculated value provides strong evidence for the proposed molecular formula. The high mass accuracy of HRMS allows differentiation between formulas that might have the same nominal mass but different elemental compositions.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉IO |

| Calculated Monoisotopic Mass | 247.9698 g/mol |

| Expected Experimental m/z [M+H]⁺ | 248.9771 |

Note: The experimental value would be compared to the calculated value to confirm the formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound displays several characteristic absorption bands:

O-H Stretch: A strong and broad absorption band characteristic of the hydroxyl group, typically appearing in the range of 3200-3600 cm⁻¹. libretexts.orgyoutube.comchemguide.co.uk The broadness is due to intermolecular hydrogen bonding.

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ corresponding to the stretching of the C-H bonds in the methyl and methine groups.

C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.

C=C Stretch: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region corresponding to the stretching of the carbon-oxygen single bond of the secondary alcohol. libretexts.orgyoutube.com

Table 4: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | ~3356 | Strong, Broad |

| C=C Stretch (Aromatic) | ~1593, ~1489 | Medium |

| C-O Stretch (Secondary Alcohol) | ~1086 | Strong |

| C-H Bend (para-disubstituted) | ~824 | Strong |

Note: Data is compiled from representative literature values.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Single-crystal X-ray diffraction analysis can provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, obtaining a single crystal suitable for XRD analysis would allow for:

Absolute Structure Confirmation: Unambiguous determination of the molecular connectivity.

Conformational Analysis: Precise measurement of the torsion angles describing the orientation of the ethanol substituent relative to the phenyl ring.

Intermolecular Interactions: Characterization of the hydrogen bonding network involving the hydroxyl groups and potential halogen bonding involving the iodine atom in the crystal lattice.

Crystallographic Data: Determination of the crystal system, space group, and unit cell dimensions.

While a specific crystal structure for the parent compound is not widely reported in foundational literature, the technique remains the gold standard for solid-state structural analysis. ncsu.edunih.gov Techniques such as X-ray Absorption Near Edge Structure (XANES) spectroscopy are also particularly sensitive to the local atomic environment of heavy atoms like iodine and can be used to study the electronic structure and coordination in different crystalline forms or derivatives. nii.ac.jp

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic techniques are essential tools in synthetic chemistry for assessing the purity of compounds and for monitoring the progress of chemical reactions. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. wisc.edu50megs.com For this compound and its derivatives, Gas Chromatography (GC), Thin Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC) are routinely employed.

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. csun.edu In the context of this compound, GC is particularly useful for assessing its purity and quantifying its presence in a reaction mixture, provided it can be vaporized without decomposition.

The fundamental principle of GC involves injecting a sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase), such as helium or nitrogen, through a column containing the stationary phase. 50megs.com The separation of components is based on their different affinities for the stationary phase and their respective volatilities. 50megs.comutah.gov

A typical GC system for analyzing aromatic alcohols like this compound would consist of a temperature-programmable oven, a capillary column, and a detector. shimadzu.com A flame ionization detector (FID) is commonly used for organic compounds. The column is often a fused silica capillary tube coated with a thin layer of a polymeric stationary phase, such as a DB-5 or similar nonpolar to mid-polar phase. csun.edu Temperature programming, where the column temperature is increased during the analysis, is often employed to ensure efficient separation and timely elution of compounds with different boiling points. csun.edushimadzu.com The identification of this compound is achieved by comparing its retention time—the time it takes to travel through the column—to that of a known standard.

Table 1: Representative GC Parameters for Analysis of Aromatic Alcohols

| Parameter | Value |

| Column | DB-5 Fused Silica Capillary (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This table represents typical starting conditions for the analysis of an aromatic alcohol like this compound and would require optimization.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a simple, rapid, and sensitive technique used to separate components of a mixture and is widely used to monitor the progress of organic reactions. umass.edu It is an indispensable tool in the synthesis of this compound to quickly check for the consumption of starting materials and the formation of the desired product. wisc.eduumass.edu

TLC involves a stationary phase, typically a thin layer of an adsorbent like silica gel (SiO₂) or alumina (Al₂O₃) coated on a plate of glass or plastic. wisc.eduumass.edu A small spot of the reaction mixture is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). umass.edu The mobile phase travels up the plate by capillary action, and as it passes over the initial spot, it carries the sample components up the plate at different rates depending on their polarity and affinity for the stationary phase. wisc.eduumass.edu

For this compound, which is a moderately polar compound, a common stationary phase is silica gel. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The ratio of these solvents is adjusted to achieve good separation. Visualization of the separated spots is often achieved under UV light, as aromatic compounds like this compound are UV-active. Alternatively, an iodine chamber or chemical stains can be used. rsc.orgchemistryhall.com

The progress of a reaction is monitored by comparing the TLC profile of the reaction mixture against the starting materials. The purity of the final product can be assessed by the presence of a single spot. rsc.org The position of a spot is characterized by its retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Table 2: Example TLC System for Monitoring a Reaction Producing this compound

| Component | Stationary Phase | Mobile Phase (Eluent) | Visualization | Expected Rf |

| 4-Iodoacetophenone (Reactant) | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (4:1) | UV Light (254 nm) | ~0.6 |

| This compound (Product) | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (4:1) | UV Light (254 nm) | ~0.4 |

Rf values are indicative and can vary based on specific experimental conditions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for the identification, quantification, and purification of individual components in a mixture. basicmedicalkey.comsigmaaldrich.com It is particularly valuable for the analysis of non-volatile or thermally sensitive compounds like this compound and its derivatives.

In HPLC, a liquid mobile phase is pumped at high pressure through a column packed with a solid stationary phase. basicmedicalkey.com The separation mechanism can be based on partition, adsorption, ion exchange, or size exclusion. For compounds like this compound, reversed-phase HPLC is the most common mode. In this mode, the stationary phase is nonpolar (e.g., silica modified with C18 alkyl chains, known as ODS or octadecylsilane), and the mobile phase is a polar solvent mixture, such as water/acetonitrile or water/methanol. basicmedicalkey.com

HPLC is also the method of choice for separating enantiomers of chiral molecules. For chiral derivatives of this compound, specialized chiral stationary phases (CSPs) are used to resolve the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) of a chiral synthesis can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. For example, the enantiomeric excess of similar compounds like (S)-1-(4'-bromophenyl)ethanol has been determined using an OD-H column with a hexane:isopropanol (B130326) mobile phase. rsc.org Detection is typically performed using a UV/visible detector, as the aromatic ring in this compound absorbs UV light. basicmedicalkey.com

Table 3: Representative HPLC Conditions for Analysis of this compound Derivatives

| Analysis Type | Column | Mobile Phase | Flow Rate | Detector | Analyte Example | Retention Time (min) |

| Achiral Purity | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile:Water (60:40) | 1.0 mL/min | UV (220 nm) | This compound | ~5.8 |

| Chiral Separation | Chiral OD-H (e.g., 4.6 x 250 mm) | Hexane:Isopropanol (95:5) | 1.0 mL/min | UV (210 nm) | (S)-1-(4'-Bromophenyl)ethanol | 9.0 rsc.org |

| Chiral Separation | Chiral OB-H (e.g., 4.6 x 250 mm) | Hexane:Isopropanol (98:2) | 0.5 mL/min | UV (210 nm) | (S)-1-(4'-Chlorophenyl)ethanol | 27.9 rsc.org |

Retention times are illustrative and highly dependent on the specific system, column, and precise mobile phase composition.

Theoretical and Computational Studies on 1 4 Iodophenyl Ethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, providing a robust framework for investigating the electronic properties and reactivity of molecules. For 1-(4-Iodophenyl)ethanol, DFT calculations can elucidate key aspects of its behavior.

The three-dimensional structure of this compound is not static; rotation around its single bonds gives rise to various conformers with different energies. Conformational analysis of similar molecules, such as 2-haloethanols, has shown that the relative orientation of the substituents can be influenced by intramolecular hydrogen bonding researchgate.net. For this compound, the key dihedral angles would be C(aryl)-C(aryl)-C(α)-O and C(aryl)-C(α)-O-H.

Computational scans of the potential energy surface by systematically rotating these dihedral angles can identify the stable conformers and the transition states connecting them. It is expected that conformers where the hydroxyl group is gauche or anti with respect to the iodophenyl group will be energy minima. The relative energies of these conformers are influenced by a balance of steric hindrance and potential weak intramolecular interactions, such as a hydrogen bond between the hydroxyl hydrogen and the π-system of the aromatic ring or the iodine atom.

Table 1: Representative Relative Energies of this compound Conformers (Hypothetical DFT Data)

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | -0.5 to -1.5 |

| Gauche 2 | -60° | -0.5 to -1.5 |

Note: This data is illustrative and based on typical energy differences found in similar aromatic alcohols. The gauche conformers are often stabilized by intramolecular interactions.

The electronic properties of this compound can be understood through the lens of Molecular Orbital (MO) theory. DFT calculations provide information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining the molecule's reactivity.

The HOMO is expected to be localized primarily on the iodophenyl ring, reflecting its electron-rich aromatic character. The LUMO, on the other hand, would likely have significant contributions from the antibonding orbitals of the aromatic ring and the C-I bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity mdpi.com. A smaller HOMO-LUMO gap suggests higher reactivity. The iodine substituent, being a large and polarizable atom, is expected to influence the energies and distributions of these frontier orbitals. Theoretical studies on other organochalcogenide complexes have demonstrated how heavy atoms can perturb the electronic structure mdpi.com.

Table 2: Calculated Frontier Molecular Orbital Energies (Representative DFT Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -0.5 to -1.5 |

Note: These values are typical for similar aromatic compounds and can be influenced by the level of theory and basis set used in the calculations.

This compound is commonly synthesized via the reduction of 4-iodoacetophenone. DFT calculations can be employed to model this reaction and identify the transition state (TS) for the hydride transfer from a reducing agent (e.g., NaBH₄) to the carbonyl carbon.

The geometry of the transition state would reveal the trajectory of the incoming hydride ion. Analysis of the TS structure for the reduction of similar ketones, like acetophenone (B1666503), has been performed using DFT researchgate.net. These studies show that the hydride approaches the carbonyl carbon at a specific angle, known as the Bürgi-Dunitz angle. The energy barrier associated with this transition state determines the reaction rate. For chiral reductions, two diastereomeric transition states are possible, leading to the (R) and (S) enantiomers of the alcohol. The relative energies of these transition states dictate the enantioselectivity of the reaction.

Table 3: Key Geometric Parameters and Imaginary Frequency of a Hypothetical Transition State for the Reduction of 4-Iodoacetophenone

| Parameter | Value |

|---|---|

| H-C(carbonyl) distance | 1.8 - 2.2 Å |

| B-H(hydride) distance | 1.2 - 1.4 Å |

Note: The imaginary frequency confirms that the structure is a true transition state. The distances are representative of hydride transfer transition states.

Molecular Dynamics Simulations to Understand Intermolecular Interactions

While DFT is excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in a solvent. An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal how the molecule interacts with its surroundings.

MD simulations on ethanol-water mixtures have provided detailed insights into hydrogen bonding networks and the hydrophobic hydration of the alkyl group sci-hub.seresearchgate.netarxiv.orgresearchgate.net. For this compound, MD simulations would likely show the formation of hydrogen bonds between the hydroxyl group of the alcohol and solvent molecules. The iodophenyl group, being relatively nonpolar, would exhibit hydrophobic interactions with nonpolar solvents or the nonpolar regions of amphiphilic solvents. The iodine atom can also participate in halogen bonding, a non-covalent interaction with electron-donating atoms, which could influence its solution-phase structure and properties.

Quantum Chemical Modeling of Stereoselectivity and Reaction Mechanisms

The synthesis of a single enantiomer of this compound is of significant interest, particularly in pharmaceutical applications where chirality is crucial. Quantum chemical methods can be used to model and predict the stereoselectivity of asymmetric reactions.

For instance, in the asymmetric reduction of 4-iodoacetophenone using a chiral catalyst, DFT calculations can be used to model the diastereomeric transition states. The energy difference between these transition states can be correlated with the enantiomeric excess (ee) of the product. Such computational approaches have been successfully applied to understand the origins of stereoselectivity in various organocatalyzed reactions nih.govacs.org. By understanding the key interactions in the transition state that favor the formation of one enantiomer over the other, catalysts can be rationally designed to improve stereoselectivity.

Predictive Computational Approaches for Novel Reactivity

Computational chemistry is increasingly being used not only to explain existing reactivity but also to predict new chemical transformations. For this compound, predictive computational approaches could explore its potential reactivity in various reactions.

For example, the C-I bond in this compound is a potential site for cross-coupling reactions. Computational models can predict the feasibility of reactions like Suzuki, Heck, or Sonogashira couplings at this position by calculating the activation barriers for the key steps, such as oxidative addition to a metal catalyst. Furthermore, machine learning models are being developed to predict the reactivity of molecules based on their structural and electronic features. A recent study demonstrated the use of machine learning to predict the reactivity of hypervalent iodine compounds, which could potentially be extended to other classes of organoiodine compounds researchgate.net. Such predictive models could accelerate the discovery of new reactions and applications for this compound.

Future Research Perspectives and Emerging Methodologies for 1 4 Iodophenyl Ethanol

The exploration of 1-(4-Iodophenyl)ethanol continues to evolve, driven by the pursuit of more efficient, sustainable, and versatile chemical methodologies. Future research is poised to unlock new potential for this compound through the development of innovative catalytic systems, the adoption of advanced process technologies like flow chemistry, the implementation of green chemistry principles, and the discovery of novel reaction pathways. These emerging areas promise to enhance the synthesis and utility of this compound and its derivatives, paving the way for new applications in materials science and complex molecule synthesis.

常见问题

Q. What are the standard chemical synthesis routes for 1-(4-Iodophenyl)ethanol, and how do their yields compare?

this compound is commonly synthesized via the reduction of its ketone precursor, 4-iodoacetophenone. Key methods include:

- Catalytic Hydrogenation : Using palladium or platinum catalysts under hydrogen gas, achieving yields up to 90% .

- Biocatalytic Reduction : Enantioselective reduction of 4-iodoacetophenone using microbial cells (e.g., Daucus carota or Pichia pastoris) to produce chiral alcohols with high enantiomeric excess (ee > 95%) .

- Boric Acid-Mediated Routes : Reaction of 4-iodoacetophenone with sodium borohydride in ethanol, optimized for scalability and cost-effectiveness .

Q. How can researchers confirm the structural identity of this compound?

Q. What safety protocols are essential for handling this compound in the lab?

- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent iodobenzene byproduct formation .

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for disposal .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for pharmaceutical applications?

- Biocatalyst Engineering : Immobilize Rhodococcus spp. cells on alginate beads to enhance reusability and enantioselectivity (ee > 98%) .

- Solvent Optimization : Use biphasic systems (e.g., water/hexane) to improve substrate solubility and reduce toxicity to microbial catalysts .

- Kinetic Resolution : Pair lipases (e.g., Candida antarctica) with acyl donors to resolve racemic mixtures .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Dynamic NMR : Resolve rotational isomerism in derivatives (e.g., acetates) by varying temperature or solvent polarity .

- X-ray Crystallography : Confirm stereochemistry of crystalline derivatives to validate NMR assignments .

- Computational Modeling : Compare experimental ¹³C shifts with DFT-predicted values (e.g., B3LYP/6-311+G(d,p)) .

Q. How does this compound participate in tandem catalytic reactions?

- ATH-Sonogashira Coupling : Use chiral Ru catalysts for asymmetric transfer hydrogenation (ATH) followed by Pd-mediated cross-coupling with alkynes, achieving tandem yields >85% .

- One-Pot Reductive Amination : Combine with aldehydes and amines under hydrogenation conditions to synthesize β-amino alcohols .

Q. What are the structure-activity relationships (SAR) of this compound derivatives in antimicrobial studies?

- Iodine Substitution : Enhances lipophilicity and membrane penetration, critical for Gram-positive bacterial inhibition .

- Hydroxyl Group Modifications : Acetylation reduces cytotoxicity while maintaining bioactivity (IC₅₀ < 10 µM in S. aureus) .

- Phenyl Ring Derivatives : Fluorination at the para position increases metabolic stability in in vivo models .

Methodological Tables

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Enantioselectivity (ee) | Key Reference |

|---|---|---|---|

| Catalytic Hydrogenation | 90 | N/A | |

| Biocatalytic Reduction | 85–95 | >95% (R/S) | |

| Boric Acid Reduction | 91 | N/A |

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Data | Application |

|---|---|---|

| ¹³C NMR | δ 70–75 ppm (C-OH) | Structural confirmation |

| GC-MS | m/z 248.06 (M⁺) | Purity assessment |

| Melting Point | 82–84°C | Identity verification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。